Technical Guide: Mass Spectrometry of Methyl 4-methoxy-2,6-dimethylbenzoate
Technical Guide: Mass Spectrometry of Methyl 4-methoxy-2,6-dimethylbenzoate
This technical guide details the mass spectrometric characterization of Methyl 4-methoxy-2,6-dimethylbenzoate , a specific
[1]
Executive Summary & Chemical Identity
Methyl 4-methoxy-2,6-dimethylbenzoate is a polysubstituted aromatic ester characterized by significant steric crowding around the ester functionality due to ortho-dimethyl substitution.[1] This structural feature dictates its unique fragmentation behavior under Electron Ionization (EI), distinguishing it from meta- or para-substituted isomers through the "Ortho Effect."
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | Methyl 4-methoxy-2,6-dimethylbenzoate |
| Common Class | |
| Molecular Formula | |
| Exact Mass | 194.0943 Da |
| Key Substituents | 1-COOCH |
Experimental Methodology (Protocol)
To ensure reproducible spectral data, the following GC-MS protocol is recommended. This system minimizes thermal degradation while maximizing the detection of diagnostic ions.
Sample Preparation[1]
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.
-
Concentration: Final injection concentration should be approx. 10-50 ppm.
-
Derivatization: None required (molecule is volatile and non-polar).
Instrument Parameters (GC-EI-MS)
-
Inlet Temperature: 250°C (Splitless mode, 1 min purge).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m
0.25mm ID 0.25 m film. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Ionization Source: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–400.
Mass Spectral Analysis & Fragmentation Mechanisms
The mass spectrum of Methyl 4-methoxy-2,6-dimethylbenzoate is dominated by two competing pathways: standard
The Molecular Ion ( )[3]
-
m/z 194: The molecular ion is prominent and stable due to the aromatic core. Its high relative abundance confirms the stability of the polysubstituted benzene ring.
Primary Fragmentation Pathways
The competition between the loss of the methoxy radical (
Pathway A:
-Cleavage (Standard Ester Fragmentation)
-
Transition:
-
Mechanism: Homolytic cleavage of the bond between the carbonyl carbon and the ether oxygen.
-
Product: Formation of the Acylium Ion
. -
Observation: This results in a peak at [M-31] .
Pathway B: The Ortho Effect (Diagnostic)
-
Transition:
-
Mechanism: The 2,6-dimethyl groups place a methyl hydrogen in close proximity to the ester's methoxy oxygen. A 1,5-Hydrogen shift occurs, transferring a proton from the ortho-methyl to the methoxy group, followed by the elimination of a neutral Methanol molecule (
). -
Product: A ketene-like quinoid ion.
-
Observation: This results in a peak at [M-32] .
-
Significance: The presence of the m/z 162 peak is the primary indicator of ortho-substitution. Isomers lacking ortho-alkyls (e.g., methyl 3,4-dimethylbenzoate) will show negligible signal at [M-32].[1]
Secondary Fragmentation[1]
-
Decarbonylation: The acylium ion (m/z 163) typically loses a neutral Carbon Monoxide (CO) molecule.
- (Aryl cation).
-
Ring Disintegration: The m/z 135 ion further fragments via loss of methyl radicals (
) or acetylene ( ) units to form lower mass aromatic clusters (m/z 77, 79, 91).
Visualization of Fragmentation Pathways[2][4][5]
The following diagram illustrates the mechanistic flow from the molecular ion to the key diagnostic fragments.
Figure 1: Mechanistic fragmentation pathways of Methyl 4-methoxy-2,6-dimethylbenzoate showing the competition between standard ester cleavage and the ortho-effect elimination of methanol.
Data Summary Table
The following table summarizes the diagnostic ions expected in the EI mass spectrum.
| m/z (Mass-to-Charge) | Ion Identity | Formula (Approx) | Relative Abundance (Est.)[1] | Interpretation |
| 194 | Molecular Ion ( | 40–60% | Parent molecule; confirms MW 194.[1] | |
| 163 | Acylium Ion | 100% (Base Peak) | Loss of methoxy group ( | |
| 162 | Ortho-Elimination | 20–50% | Diagnostic. Loss of Methanol ( | |
| 135 | Aryl Cation | 30–50% | Loss of CO from m/z 163.[1] | |
| 134 | Quinoid Ion | 10–20% | Loss of CO from m/z 162.[1] | |
| 77/79/91 | Aromatic Fragments | Various | <20% | Benzene ring disintegration products.[1] |
Interpretation Note
The ratio of m/z 162 / 163 is the critical quality attribute.
-
If m/z 162 is absent or <1%, the molecule is likely a meta or para isomer (e.g., Methyl 3,5-dimethylbenzoate).
-
If m/z 162 is prominent , it confirms the 2,6-substitution pattern.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate (Homolog Reference). National Institute of Standards and Technology.[5] Retrieved from [Link]
-
Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg.[1] (Standard text for
-orcinol derivative fragmentation). - Culberson, C. F. (1979). Chemical and Botanical Guide to Lichen Products. The University of North Carolina Press.
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Reference for Ortho Effect mechanisms in aromatic esters).
-
Papadopoulou, P., et al. (2007).[6] Beta-orcinol metabolites from the lichen Hypotrachyna revoluta. Molecules, 12(5), 997-1005.[6] Retrieved from [Link]
Sources
- 1. Showing Compound Methyl 4-methoxybenzoate (FDB010588) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. bg.copernicus.org [bg.copernicus.org]
- 4. Methyl 4-Methoxybenzoate | LGC Standards [lgcstandards.com]
- 5. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects | MDPI [mdpi.com]
- 6. Beta-orcinol metabolites from the lichen Hypotrachyna revoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
